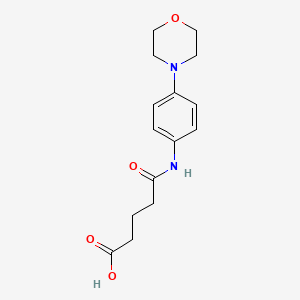
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid is a chemical compound with the molecular formula C15H20N2O4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H20N2O4 . The InChI code for this compound is 1S/C15H20N2O4/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)17-8-10-21-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The molecular weight of this compound is 292.33 . The density is 1.3±0.1 g/cm3 . The boiling point is 600.7±55.0 °C at 760 mmHg . The flash point is 317.1±31.5 °C .Scientific Research Applications
Radioiodinated Portable Albumin Binder for Imaging
A study synthesized and evaluated radioiodinated 4-(p-iodophenyl)butyric acid ([131I]IBA) as a portable albumin-binder for potential applications in single-photon emission computed tomography (SPECT) imaging. This compound showed significant improvements in pharmacokinetic properties, binding effectively to albumin with high affinity, and demonstrated clear imaging of blood pool, lymph node, and tumors in mice models, suggesting its utility as a versatile theranostic agent (Wen et al., 2019).
Hybrid Anticonvulsant Agents
Another research synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, including morpholine derivatives, as potential new anticonvulsant agents. These compounds showed broad spectra of activity in preclinical seizure models, indicating their promise as anticonvulsant medications (Kamiński et al., 2015).
Antibiotic Activity Modulation
Research on 4-(Phenylsulfonyl) morpholine demonstrated its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. The study highlights its potential in treating diseases caused by microorganisms, showing significant modulating activity when combined with amikacin against resistant strains (Oliveira et al., 2015).
Inhibitor for Idiopathic Pulmonary Fibrosis Treatment
A compound was identified with high affinity for αvβ6 integrin, showing potential as a therapeutic agent for idiopathic pulmonary fibrosis treatment. The study emphasizes the compound's pharmacokinetic properties suitable for inhaled dosing, highlighting its clinical investigation relevance (Procopiou et al., 2018).
Synthesis of Novel Inhibitors for the PI3K-AKT-mTOR Pathway
The discovery of a potent, non-nitrogen containing morpholine isostere and its application in a selective dual inhibitor of mTORC1 and mTORC2, suggests its potential in treating diseases regulated by the PI3K-AKT-mTOR pathway, including cancer (Hobbs et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-morpholin-4-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)17-8-10-21-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMKEYJUBQGZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

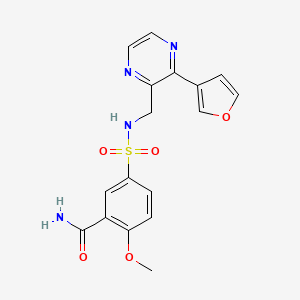
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2673522.png)
![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)
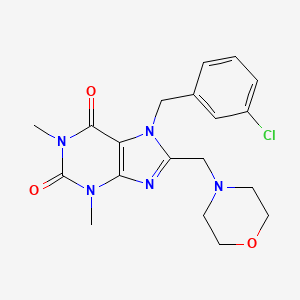


![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)
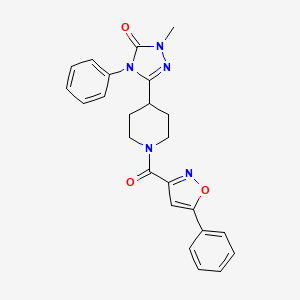

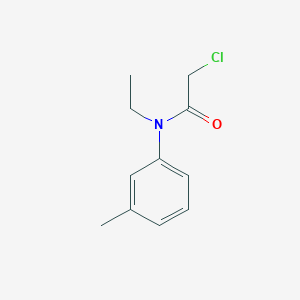
![8-(Azepan-1-yl)-7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/structure/B2673538.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2673541.png)